molecular formula C8H10N4S B13085173 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13085173
M. Wt: 194.26 g/mol
InChI Key: CSNRSUKAHOYYLY-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine ( 1503843-18-2) is a high-value heterocyclic compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol . This chemical features a unique hybrid structure combining pyrazole and 4-methylthiazole pharmacophores, making it a prime candidate for medicinal chemistry and drug discovery research. Pyrazoline derivatives, the core structural family of this compound, are recognized for their diverse and potent biological activities . Scientific literature indicates that such heterocyclic frameworks are extensively investigated for antimicrobial, anticancer, anti-inflammatory, and antiviral applications, including promising activity against targets like the Hepatitis C virus . The presence of both the pyrazole-4-amine and the 4-methylthiazole groups provides multiple sites for chemical modification, allowing researchers to develop novel analogs and study structure-activity relationships. This compound is intended for research applications such as hit-to-lead optimization, biochemical assay development, and as a key synthetic intermediate for more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H10N4S/c1-6-5-13-8(11-6)4-12-3-7(9)2-10-12/h2-3,5H,4,9H2,1H3

InChI Key

CSNRSUKAHOYYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine generally involves the coupling of a thiazole derivative bearing a methyl substituent at the 4-position with a pyrazol-4-amine or its precursor. The key step is the formation of a methylene linkage connecting the 2-position of the thiazole ring to the nitrogen of the pyrazole ring.

Typical Reaction Conditions

  • Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate nucleophilic substitution reactions.
  • Bases : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) serve as mild bases to deprotonate intermediates and promote coupling.
  • Catalysts : Copper(I) bromide (CuBr) or palladium-based catalysts are employed in cross-coupling reactions to enhance regioselectivity and yield.
  • Temperature : Reactions are typically conducted at elevated temperatures ranging from 35°C to 60°C to optimize reaction kinetics.
  • Reaction Time : Extended reaction times (24 to 48 hours) are often necessary to achieve satisfactory conversion.

Copper-Catalyzed Cross-Coupling

A prominent method involves copper-catalyzed cross-coupling between 4-methylthiazole derivatives and pyrazol-4-amine precursors. For example, 3-(4-iodopyrazol-1-yl) derivatives react with 4-methylthiazole under CuBr catalysis in the presence of Cs2CO3 in DMSO at 35°C for 48 hours. This method yields the target compound after extraction and chromatographic purification, though yields can be moderate (~17–20%) due to regioselectivity challenges and steric hindrance.

Alternative Synthetic Approaches

  • Microwave-Assisted Synthesis : To reduce reaction time and improve yields, microwave irradiation has been explored, enabling faster heating and enhanced reaction rates.
  • Pd-Catalyzed Coupling : Palladium catalysts have been tested for sterically hindered substrates to improve regioselectivity and overall yield.
  • Thiazole Functionalization : Selective functionalization of the thiazole ring at the 2-position with methyl substituents is achieved prior to coupling, often through halogenation or lithiation followed by methylation.

Stepwise Synthesis of Related Pyrazole-Thiazole Compounds

Research on structurally related compounds provides insight into the synthetic methodology applicable to this compound:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of pyrazole core from substituted acetophenones Reaction with diethyl oxalate and potassium t-butoxide in THF, 0°C to RT 62–85% Provides pyrazole intermediates with various substituents
2 Reduction of pyrazole-carboxylates to pyrazolyl-methanols LiAlH4 in THF High Prepares alcohol intermediates for further functionalization
3 Oxidation of pyrazolyl-methanols to pyrazole-carbaldehydes 2-iodoxybenzoic acid (IBX) in DMSO Moderate to high Introduces aldehyde functionality for coupling
4 Conversion of aldehydes to nitriles or carbothioamides Reaction with liquid NH3/I2 or H2S in pyridine Moderate Enables formation of thiazole ring precursors
5 Cyclocondensation with substituted phenacyl bromides Reflux in ethanol 65–85% Final ring closure to form pyrazole-thiazole fused systems

This multi-step synthesis culminates in pyrazole-thiazole compounds analogous to the target molecule, demonstrating the feasibility of constructing the methylene bridge and heterocyclic rings under controlled conditions.

Industrial and Scale-Up Considerations

Industrial synthesis of such heterocyclic compounds often employs continuous flow reactors to enhance reaction control, heat transfer, and scalability. Automated systems allow precise dosing of reagents, temperature regulation, and real-time monitoring to optimize yield and purity. Purification typically involves recrystallization or chromatographic techniques to achieve high-purity products suitable for pharmaceutical or research use.

Challenges and Optimization Strategies

  • Regioselectivity : Achieving selective substitution at the 2-position of the thiazole ring while preserving the 4-methyl substituent requires careful choice of catalysts and reaction conditions.
  • Yield Improvement : Low yields in initial methods prompt optimization via catalyst screening, solvent selection, and use of microwave-assisted synthesis.
  • Purification : The presence of regioisomeric or side products necessitates efficient chromatographic purification protocols.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations Yield Range
Copper-Catalyzed Cross-Coupling 4-methylthiazole derivative, pyrazol-4-amine, CuBr, Cs2CO3, DMSO 35°C, 48 h Mild conditions, accessible reagents Moderate yield, regioselectivity issues 17–20%
Pd-Catalyzed Coupling Pd catalyst, 4-methylthiazole halide, pyrazole derivative 40–60°C, variable time Improved regioselectivity Catalyst cost, optimization needed Variable
Multi-Step Synthesis via Pyrazolyl Methanol Intermediates LiAlH4, IBX, phenacyl bromides 0°C to reflux, various solvents High structural diversity Multi-step, longer synthesis time 62–85% per step
Microwave-Assisted Synthesis Similar to above with microwave irradiation Minutes to hours, elevated temperature Reduced reaction time, potential yield increase Requires specialized equipment Improved vs conventional

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine have been evaluated for their efficacy in seizure models. In particular, thiazole-linked pyrazoles have shown promising results in electroshock seizure tests, indicating potential therapeutic applications for epilepsy treatment .

Case Study:
A study synthesized various thiazole-integrated compounds and tested them for anticonvulsant activity. The results indicated that certain substitutions on the thiazole ring enhanced the anticonvulsant effects, suggesting a structure-activity relationship (SAR) that could guide future drug development .

CompoundMedian Effective Dose (mg/kg)Test Type
Compound A24.38Electroshock
Compound B88.23Chemo-shock

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. The incorporation of the thiazole moiety into pyrazole structures has been shown to enhance antibacterial and antifungal properties. This makes compounds like this compound valuable in developing new antimicrobial agents .

Case Study:
A series of thiazole-containing compounds were evaluated against various bacterial strains, showing significant inhibition zones compared to control groups. This highlights the potential for these compounds in treating infections caused by resistant bacterial strains.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20

Agricultural Applications

In agrochemistry, thiazole derivatives are being explored as potential pesticides and herbicides due to their biological activity against pests and weeds. The unique structure of this compound may confer specific herbicidal properties that can be optimized for agricultural use.

Case Study:
Field trials have been conducted with thiazole-based herbicides demonstrating effective weed control while minimizing harm to crops. These findings suggest a pathway for developing environmentally friendly agricultural solutions .

Mechanism of Action

The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrazole derivatives to highlight key differences in substituents, synthetic routes, and physicochemical properties.

Structural Analogues and Their Properties

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Yield (%) Key Features
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine 4-Methylthiazolylmethyl 208.26 Not reported Not reported Thiazole enhances lipophilicity; pyrazole-4-amine for H-bonding
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7, ) Thiazol-2-ylmethyl 195.23 108–110 53.08 Lacks 4-methyl on thiazole; simpler structure
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine 2HCl () 4-Fluorobenzyl 244.13 Not reported Not reported Fluorine increases electronegativity; benzyl group improves metabolic stability
1-Methyl-1H-pyrazol-4-amine () Methyl 97.12 Not reported Not reported Minimal steric hindrance; baseline for comparison
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyridin-3-yl, cyclopropyl 214.27 104–107 17.90 Pyridine introduces basicity; cyclopropyl modulates solubility

Pharmacological Implications

  • Thiazole vs. Benzyl Substituents : The 4-methylthiazole in the target compound may enhance binding to hydrophobic kinase pockets compared to fluorobenzyl groups (), which prioritize metabolic stability .
  • Pyridine vs. Thiazole : Pyridine-containing analogues () exhibit basicity, altering pharmacokinetics (e.g., oral bioavailability) relative to neutral thiazole derivatives .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas neutral thiazole derivatives may require formulation aids .

Biological Activity

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine is a compound of growing interest due to its diverse biological activities. This article synthesizes current research findings, including its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4SC_8H_{10}N_4S with a molecular weight of 194.26 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that thiazole-linked compounds displayed potent antibacterial activity, suggesting that the thiazole moiety enhances the compound's efficacy against microbial pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, thiazole-integrated pyrazole analogues were evaluated for their cytotoxic effects on different cancer cell lines, revealing IC50 values comparable to standard anticancer drugs like doxorubicin . The structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring significantly influence the cytotoxic activity.

CompoundCell LineIC50 (µM)Reference
Compound AJurkat23.30 ± 0.35
Compound BHT-29<1000
Compound CA431<1000

Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial and antitumor activities, thiazole derivatives have demonstrated anti-inflammatory and antioxidant effects. These properties are crucial for developing treatments for diseases characterized by oxidative stress and inflammation . The presence of electron-donating groups in the structure appears to enhance these activities.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Efficacy : In a study involving various cancer cell lines, compounds with similar structures showed significant growth inhibition and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : A series of synthesized thiazole derivatives were tested against resistant strains of bacteria. Results indicated that certain modifications increased potency significantly compared to existing antibiotics.

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